molecular formula C22H38O2 B3110977 Docosa-10,13,16-trienoic acid CAS No. 18104-42-2

Docosa-10,13,16-trienoic acid

Cat. No.: B3110977
CAS No.: 18104-42-2
M. Wt: 334.5 g/mol
InChI Key: RILVNGKQIULBOQ-UHFFFAOYSA-N
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Description

Docosa-10,13,16-trienoic acid is a long-chain ω−6 fatty acid with the molecular formula C22H38O2. It is characterized by three double bonds located at positions 10, 13, and 16. This compound is a member of the docosatrienoic acids and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Safety and Hazards

The safety data sheet (SDS) for Docosa-10,13,16-trienoic acid can be found online . It’s always important to refer to the SDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosa-10,13,16-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of linoleic acid followed by selective desaturation. The reaction conditions often include the use of specific catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound can involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Comparison with Similar Compounds

Properties

IUPAC Name

docosa-10,13,16-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNGKQIULBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710184
Record name Docosa-10,13,16-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18104-42-2
Record name Docosa-10,13,16-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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